N-cyclohexyl-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
Description
N-cyclohexyl-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic 1,2,3-triazole derivative characterized by a triazole core substituted with a 3-methoxyphenyl group at position 1, a pyridin-4-yl group at position 5, and a cyclohexyl carboxamide moiety at position 2. Its molecular formula is C₂₂H₂₄N₅O₂ (molecular weight: 414.5 g/mol). The compound’s structural uniqueness lies in the combination of a pyridinyl heterocycle, a methoxyphenyl group, and a bulky cyclohexyl substituent, which collectively influence its physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-cyclohexyl-1-(3-methoxyphenyl)-5-pyridin-4-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-28-18-9-5-8-17(14-18)26-20(15-10-12-22-13-11-15)19(24-25-26)21(27)23-16-6-3-2-4-7-16/h5,8-14,16H,2-4,6-7H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMNIDXGOCEFAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=C(N=N2)C(=O)NC3CCCCC3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition).
Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced through a nucleophilic substitution reaction, where a cyclohexylamine reacts with an appropriate electrophilic intermediate.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be added via a Friedel-Crafts acylation reaction, using methoxybenzene and an acyl chloride.
Incorporation of the Pyridinyl Group: The pyridinyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition and the use of automated systems for the purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the triazole ring or the pyridinyl group, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclohexyl and pyridinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology
In biological research, it is explored for its potential as an antimicrobial, antifungal, and anticancer agent due to the bioactivity of triazole derivatives.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory and analgesic agent.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with various molecular targets, including enzymes and receptors. The triazole ring can interact with metal ions, potentially inhibiting metalloproteinases. The methoxyphenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity. The pyridinyl group can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine Positional Isomers
- Pyridin-4-yl vs. Pyridin-3-yl: The pyridine ring’s positional isomerism significantly impacts biological activity. For instance, ethyl 5-amino-1-[4-(6-oxo-4,5-dihydropyridazin-3-yl)phenyl]-1H-1,2,3-triazole-4-carboxylate (pyridin-3-yl substituent) demonstrated potent B-Raf kinase inhibition . In contrast, the pyridin-4-yl group in the target compound may alter kinase selectivity due to spatial differences in binding interactions.
Carboxamide Substituents
- Cyclohexyl vs. Aromatic Groups :
The cyclohexyl carboxamide in the target compound enhances lipophilicity compared to aromatic substituents like N-(2-methoxybenzyl) () or N-(4-methylphenyl)methyl (). This could improve membrane permeability but may reduce solubility in aqueous media.
Anticancer Activity
Growth Percentage (GP) Values
- 5-Amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide: Exhibited GP = -27.30% against CNS cancer SNB-75 cells, indicating high antiproliferative activity .
- 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide :
Showed GP = 68.09% against lung cancer NCI-H522 cells, with activity linked to c-Met inhibition .
Pharmacological Targets
- Kinase Inhibition :
Pyridin-3-yl analogs inhibit B-Raf , whereas trifluoromethyl-substituted triazoles target c-Met . The target compound’s pyridin-4-yl group may favor interactions with other kinases (e.g., EGFR or VEGFR). - Bacterial SOS Response: 5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide derivatives disrupt bacterial LexA autoproteolysis , but the target compound’s cyclohexyl group likely shifts its application toward anticancer rather than antibacterial uses.
Physicochemical Properties
Biological Activity
N-cyclohexyl-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1326889-08-0) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity based on recent research findings, case studies, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C21H23N5O2. The presence of the triazole ring is significant as it contributes to the compound's biological activity.
Anticancer Activity
Research has indicated that compounds containing the triazole moiety exhibit notable antiproliferative effects against various cancer cell lines. For example, studies have shown that derivatives of triazole compounds demonstrate significant cytotoxicity against human cancer cells such as HeLa (cervical cancer) and CEM (T-lymphocyte) cells. The compound has been tested for its effectiveness:
In these studies, the compound's activity was compared to that of other known anticancer agents, establishing its potential as a therapeutic candidate.
Antimicrobial Activity
This compound has also been explored for its antimicrobial properties. In vitro studies have shown that compounds with similar structural features exhibit significant antibacterial and antifungal activity. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the triazole ring and substituents on the aromatic rings significantly influence biological activity. For instance:
- Triazole Ring : The presence of the triazole ring enhances the compound's ability to inhibit cancer cell proliferation.
- Substituents : The methoxy group on the phenyl ring appears to enhance solubility and bioavailability, contributing to increased potency.
Case Studies
One notable study involved synthesizing various derivatives of triazole compounds to evaluate their antiproliferative activities against a panel of cancer cell lines. The results indicated that certain modifications led to improved IC50 values compared to parent compounds:
| Compound | Modification | IC50 (μM) |
|---|---|---|
| Parent | None | 41 ± 3 |
| Modified | Triazole substitution | 9.6 ± 0.7 |
This demonstrates the potential for optimizing this compound through structural modifications.
Q & A
Q. Mitigation :
- Standardize Protocols : Use identical cell lines, assay buffers, and fresh stock solutions.
- Stability Studies : Monitor compound integrity via LC-MS over 24–72 hours .
- Chiral Resolution : Perform chiral HPLC to isolate active enantiomers .
Advanced: What are emerging research directions for this compound?
Answer:
- Target Identification : Screen against kinase libraries (e.g., EGFR, VEGFR) using computational docking followed by SPR binding assays .
- Neuroinflammation Models : Evaluate efficacy in microglial activation assays (e.g., LPS-induced TNF-α suppression) due to structural similarity to triazole-based anti-inflammatory agents .
- Crystal Engineering : Co-crystallize with target proteins to elucidate binding modes and guide SAR .
Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?
Answer:
- CRISPR Knockout : Delete putative targets (e.g., kinases) in cell lines to confirm on-target effects.
- Thermal Shift Assay : Monitor protein melting temperature shifts upon compound binding .
- Metabolomics : Profile intracellular metabolites (via LC-MS) to identify perturbed pathways .
Advanced: What computational tools are suitable for predicting this compound’s ADMET properties?
Answer:
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability, CYP inhibition, and blood-brain barrier penetration .
- MD Simulations : Perform GROMACS simulations to study membrane permeation and protein-ligand dynamics .
Data Contradiction: Resolving conflicting results in cytotoxicity assays
Answer:
- Dose-Response Curves : Test across a wider concentration range (nM–μM) to rule out off-target effects at high doses.
- Combination Studies : Check synergism with standard chemotherapeutics (e.g., doxorubicin) to contextualize standalone activity .
Future Directions: What unexplored therapeutic areas could benefit from this compound?
Answer:
- Antimicrobial Resistance : Test against ESKAPE pathogens using broth microdilution assays, leveraging triazole’s historical use in antifungals .
- Photodynamic Therapy : Conjugate with photosensitizers (e.g., porphyrins) for targeted cancer therapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
